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Compound of Interest

Compound Name: 1-Acetylpiperidin-3-one

Cat. No.: B031758

An In-depth Technical Guide to 1-Acetylpiperidin-3-one: A Key Heterocyclic Building Block

Executive Summary: 1-Acetylpiperidin-3-one is a bifunctional heterocyclic compound of
significant interest to medicinal chemists and drug development professionals. Possessing both
a ketone and a tertiary amide within a piperidine scaffold, it serves as a versatile intermediate
for constructing more complex molecular architectures. The piperidine ring is a privileged
structure, frequently found in FDA-approved pharmaceuticals and natural alkaloids, making its
derivatives highly valuable.[1][2] This guide provides a comprehensive overview of 1-
Acetylpiperidin-3-one, covering its formal nomenclature, physicochemical and spectroscopic
properties, a detailed synthetic protocol with mechanistic rationale, and its applications as a
strategic building block in drug discovery.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all subsequent research. 1-
Acetylpiperidin-3-one is systematically named based on the substitution pattern of the parent
piperidine ring. The nitrogen atom is designated as position 1, and the acetyl group's
attachment at this position gives the "1-Acetyl-" prefix. The ketone functional group at the third
carbon of the ring is indicated by "-3-one".
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Identifier

Value

Source

IUPAC Name

1-(3-oxopiperidin-1-yl)ethan-1-
one

IUPAC Naming Convention

Common Name

1-Acetylpiperidin-3-one

CAS Number 34456-78-5 [3]
Molecular Formula C7H11NO2 -
Molecular Weight 141.17 g/mol -

Canonical SMILES

CC(=0)N1CCC(=0)CC1

INChl Key

YJQHLRJIDLYQARX-
UHFFFAOYSA-N

Physicochemical and Spectroscopic Profile

Understanding the analytical signature of a compound is critical for reaction monitoring and

quality control. While extensive experimental data for 1-Acetylpiperidin-3-one is not broadly

published, its spectroscopic characteristics can be reliably predicted based on its functional

groups.

licted Physicochemical :

Property Predicted Value Rationale

Colorless to pale yellow oil or Typical for small, functionalized
Appearance ) ) ]

low-melting solid organic molecules.

N ) High due to polar ketone and
Boiling Point >250 °C (est.) i
amide groups.
B Soluble in water, methanol, Polarity of the molecule allows

Solubility

chloroform, DCM

for solubility in polar solvents.

Predicted Spectroscopic Data
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The presence of a ketone, a tertiary amide, and a saturated heterocyclic ring gives 1-
Acetylpiperidin-3-one a distinct spectroscopic fingerprint.

e Infrared (IR) Spectroscopy:
o ~1720 cm~1 (strong): C=0 stretch of the cyclic ketone.

o ~1650 cm~1 (strong): C=0 stretch of the tertiary amide (N-acetyl group). The resonance of
the nitrogen lone pair lowers its frequency compared to the ketone.

o 2850-3000 cm~! (medium): C-H stretching of the aliphatic ring and methyl group protons.
e 13C Nuclear Magnetic Resonance (NMR) Spectroscopy:

o ~208 ppm: Carbonyl carbon of the ketone (C3).

o ~170 ppm: Carbonyl carbon of the N-acetyl group.

o ~21 ppm: Methyl carbon of the N-acetyl group.

o ~40-60 ppm: Multiple signals corresponding to the four unique methylene carbons (C2,
C4, C5, C6) of the piperidine ring.

e 1H Nuclear Magnetic Resonance (NMR) Spectroscopy:

o ~2.1 ppm (singlet, 3H): Protons of the acetyl methyl group. It is a singlet as there are no
adjacent protons.

o ~2.5-4.0 ppm (multiplets, 8H): A series of complex, overlapping signals corresponding to
the protons on the piperidine ring. The protons adjacent to the carbonyls (C2 and C4) and
the nitrogen (C2 and C6) would be shifted further downfield.
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Key Structural Features of 1-Acetylpiperidin-3-one

Spectroscopic Correlations

Piperidine Ring Protons (C2, C4, C5, C6) | *H NMR: ~2.5-4.0 ppm

N-Acetyl Group IR: ~1650 cm~1 | 13C NMR: ~170 ppm (C=0) | *H NMR: ~2.1 ppm (CHs)

Ketone (C3) [ IR:~1720 cm=* | 3C NMR: ~208 ppm

Click to download full resolution via product page

Predicted spectroscopic correlations for 1-Acetylpiperidin-3-one.

Synthesis and Mechanistic Considerations

The synthesis of substituted piperidones can be challenging, with common cyclization
strategies like the Dieckmann condensation sometimes failing for 3-piperidone systems.[1]
However, 1-Acetylpiperidin-3-one can be accessed reliably through the direct acylation of a
piperidin-3-one precursor.

Experimental Protocol: N-Acetylation of Piperidin-3-one
Hydrochloride

This protocol describes a standard and robust method for the synthesis of the title compound.

Principle: This is a nucleophilic acyl substitution reaction. The secondary amine of piperidin-3-
one acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A
non-nucleophilic base is required to deprotonate the piperidinium salt to the free amine and to
neutralize the acetic acid byproduct, driving the reaction to completion.
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General workflow for the synthesis of 1-Acetylpiperidin-3-one.

Materials:

» Piperidin-3-one hydrochloride

o Acetic Anhydride (Ac20)

» Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

¢ Dichloromethane (DCM), anhydrous

e Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Brine (saturated aqueous NacCl)

e Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSOa)
o Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Procedure:

e Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidin-3-
one hydrochloride (1.0 eq). Suspend the solid in anhydrous DCM (approx. 0.2 M
concentration).

o Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq)
dropwise. The addition of the base deprotonates the piperidinium salt to generate the free
secondary amine in situ. Stir for 15-20 minutes.

¢ Acylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 eq) dropwise
to the stirring suspension.
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» Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-
12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed.

o Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory
funnel containing saturated NaHCOs solution to quench any remaining acetic anhydride and
neutralize acidic byproducts.

o Workup - Extraction: Extract the aqueous layer three times with DCM. Combine the organic
layers.

o Workup - Washing: Wash the combined organic layers sequentially with water and then with
brine.

e Drying and Concentration: Dry the organic layer over anhydrous NazSOu4, filter, and
concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude
product.

« Purification: Purify the crude residue by flash column chromatography on silica gel, typically
using a gradient of ethyl acetate in hexanes, to afford pure 1-Acetylpiperidin-3-one.

Applications in Drug Discovery

The strategic value of 1-Acetylpiperidin-3-one lies in its dual functionality, which provides
multiple avenues for synthetic diversification. The piperidine core is a cornerstone of modern
medicinal chemistry, prized for its favorable physicochemical properties and its ability to orient
substituents in three-dimensional space to interact with biological targets.[1][2]

» Synthetic Handle for Diversification: The ketone at the C3 position is a versatile functional
group. It can undergo a wide range of chemical transformations, including:

o Reductive Amination: To introduce substituted amine functionalities, creating libraries of
compounds for screening.

o Wittig Olefination: To form exocyclic double bonds, providing a scaffold for further
functionalization.
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o Grignard/Organolithium Addition: To generate tertiary alcohols and introduce new carbon-
based substituents.

o Formation of Heterocycles: The ketone can be used as a precursor to condense with other
reagents to form fused ring systems like pyrazoles or pyrimidines.[1]

» Scaffold for Biologically Active Molecules: The N-acetylated 3-piperidone scaffold is a key
component in various classes of therapeutic agents. While direct applications of the title
compound are as an intermediate, related structures are found in:

o Kinase Inhibitors: Many inhibitors targeting kinases like JAK or NLRP3 incorporate
piperidine moieties to occupy specific pockets in the enzyme's active site.[4][5]

o Acetylcholinesterase (AChE) Inhibitors: The piperidine ring is a common feature in
compounds designed to treat neurodegenerative diseases like Alzheimer's by inhibiting
AChE.[6]

o GPCR Ligands: The conformational rigidity of the piperidine ring is ideal for designing
selective ligands for G-protein coupled receptors.

Role as a Synthetic Intermediate

1-Acetylpiperidin-3-one

+ R-NH2/Reducing Agent + Wittig Ylide \ + R-MgBr + e.g., Hydrazine

(Reductive Amination) (Wittig Reaction) (Grignard Addition) Heterocycle FormatiorD

Diverse Library of
Biologically Active Molecules

Click to download full resolution via product page

Synthetic utility of 1-Acetylpiperidin-3-one as a versatile precursor.
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Safety and Handling

As with any laboratory chemical, 1-Acetylpiperidin-3-one should be handled with appropriate
care. While a specific, comprehensive safety datasheet is not widely available, related
functionalized piperidines and ketones are often classified with the following hazards:

e GHS Hazard Statements (Anticipated):
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.
Handling Precautions:

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or
goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

e Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of any vapors.[7]

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before
handling.

Conclusion

1-Acetylpiperidin-3-one is more than a simple chemical; it is a strategically designed building
block that offers synthetic chemists a reliable entry point into the rich chemical space of
functionalized piperidines. Its bifunctional nature—a stable amide and a reactive ketone—
provides two orthogonal points for molecular elaboration. For researchers in drug discovery,
this compound represents a valuable intermediate for generating novel scaffolds and exploring
structure-activity relationships in the pursuit of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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